molecular formula C14H23N B12633336 N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine CAS No. 918826-34-3

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine

Cat. No.: B12633336
CAS No.: 918826-34-3
M. Wt: 205.34 g/mol
InChI Key: DNKHPHMNLZIWAE-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is a bicyclic amine featuring two cyclohexenyl substituents: one attached via an ethyl linker to the amine nitrogen, and the other directly bonded as part of the cyclohex-2-en-1-amine moiety. Its structure combines unsaturated cyclohexene rings with a flexible ethyl chain, imparting unique steric and electronic properties.

Properties

CAS No.

918826-34-3

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]cyclohex-2-en-1-amine

InChI

InChI=1S/C14H23N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h5,7,9,14-15H,1-4,6,8,10-12H2

InChI Key

DNKHPHMNLZIWAE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2CCCC=C2

Origin of Product

United States

Preparation Methods

Grignard Reaction Method

This method involves the use of cyclohexanone and Grignard reagents to synthesize 1-vinyl cyclohexanol, which can then be transformed into the desired amine through subsequent reactions.

  • Step 1 : Cyclohexanone reacts with a Grignard reagent in an organic solvent to yield 1-vinyl cyclohexanol.

  • Step 2 : The 1-vinyl cyclohexanol undergoes chlorination in the presence of an organic base to form (2-chloroethylmethylene) cyclohexane.

  • Step 3 : Quaternization with urotropine leads to N-cyclohexylidene ethyl urotropine hydrochloride.

  • Step 4 : Hydrolysis and rearrangement of the quaternized product yield N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine.

Direct Synthesis from Cyclohexene

Another efficient method involves the direct reaction of cyclohexene derivatives under specific conditions.

  • Step 1 : Reacting 1-cyclohexenyl acetonitrile with hydrogen bromide generates 1-bromocyclohexane acetonitrile.

  • Step 2 : In the presence of a catalyst (e.g., nickel-palladium alloy), hydrogenation occurs to form 1-bromocyclohexyl ethylamine.

  • Step 3 : The final step involves treating this intermediate with sodium hydroxide to produce this compound.

T3P-Promoted Synthesis

A more contemporary approach utilizes T3P (a phosphine oxide) as a promoter for alkenylation reactions.

  • Step 1 : Cyclohexanone is reacted with an amine under T3P conditions, promoting the formation of this compound.

This method has shown promising yields and reduced reaction times compared to traditional methods.

The following table summarizes the key aspects of each preparation method:

Method Key Reagents Steps Involved Yield (%) Advantages
Grignard Reaction Cyclohexanone, Grignard Reagent Multi-step (4 steps) Variable Versatile; applicable for various substrates
Direct Synthesis Cyclohexenyl Acetonitrile, HBr Three-step process Up to 96.5% Simple; high yield
T3P-Promoted Synthesis Cyclohexanone, Amine One-pot reaction High Fast; efficient

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is C18H27NC_{18}H_{27}N. The compound features a cyclohexene moiety which contributes to its unique reactivity and biological properties. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for drug development.

Pharmacological Applications

1. Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant activity as acetylcholinesterase inhibitors (AChEIs). AChEIs are critical in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In silico studies have shown that derivatives of this compound can effectively inhibit AChE activity, suggesting their potential as therapeutic agents .

2. Antiviral Activity

There is evidence that certain derivatives of cyclohexene-based compounds possess antiviral properties, particularly against HIV. These compounds have been synthesized through multicomponent reactions and evaluated for their efficacy in inhibiting HIV replication at low concentrations with minimal cytotoxicity . The mechanism often involves interaction with the reverse transcriptase enzyme, making these compounds valuable in antiviral drug development.

3. Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds related to this compound. For instance, certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin in some cases. This suggests potential applications in treating bacterial infections, especially those resistant to conventional therapies .

Case Studies

Study Focus Findings
Study 1AChEI ActivityCompounds derived from N-[2-(Cyclohex-1-en-1-yl)ethyl] showed significant inhibition of AChE, indicating potential for Alzheimer's treatment .
Study 2Antiviral EfficacyDerivatives demonstrated effective inhibition of HIV replication with minimal cytotoxicity, suggesting their role as nonnucleoside reverse transcriptase inhibitors .
Study 3Antibacterial EffectivenessCertain variants exhibited MIC values lower than standard antibiotics against multiple bacterial strains, highlighting their therapeutic potential .

Mechanism of Action

The mechanism by which N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound is compared to derivatives with modifications in the amine substituents, cyclohexenyl groups, or additional functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine C₁₄H₂₂N₂ 218.34 (calculated) Two cyclohexenyl groups (ethyl-linked and direct) N/A
2-(1-Cyclohexenyl)ethylamine C₈H₁₅N 125.21 Single cyclohexenyl group, primary amine
N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine C₁₅H₂₁N 215.34 Benzyl substituent instead of cyclohex-2-en-amine
N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine C₁₄H₂₅N 207.36 Methylcyclopentane ring replaces cyclohex-2-enamine
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol C₁₆H₂₃NO₃ 245.37 Phenolic group and dimethylamino substitution

Key Observations :

  • Steric Effects : The target compound’s dual cyclohexenyl groups introduce significant steric hindrance compared to simpler amines like 2-(1-cyclohexenyl)ethylamine .
  • Electronic Effects: Substituents like the benzyl group (in ) or phenolic moiety (in ) alter electron density, affecting reactivity and intermolecular interactions.
  • Functional Group Diversity : Derivatives with boronate esters (e.g., in ) or acetamide groups (e.g., in ) enable cross-coupling or hydrogen-bonding capabilities absent in the target compound.
Physicochemical Properties
Property Target Compound 2-(1-Cyclohexenyl)ethylamine N-Benzyl Derivative Methylcyclopentane Analog
Lipophilicity (LogP) High (estimated) Moderate (LogP ~1.5) Higher (due to benzyl) Moderate (LogP ~2.0)
Solubility Low in water Moderate in polar solvents Low (hydrophobic benzyl) Low
Boiling Point Not reported ~200–220°C (estimated) Not reported Not reported

Key Insights :

  • Substitutions like benzyl or methylcyclopentane increase hydrophobicity, reducing aqueous solubility .

Reactivity Differences :

  • The target compound’s cyclohexenyl groups may undergo Diels-Alder reactions or hydrogenation, while acetamide or boronate derivatives (e.g., ) participate in cross-coupling or hydrolysis.

Biological Activity

N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H19_{19}N
  • Molecular Weight : 191.29 g/mol
  • CAS Number : 1250353-71-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include cyclization and amination processes. The specific synthetic routes can vary based on the desired purity and yield.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related cyclohexene derivatives, indicating that compounds with similar structures may exhibit moderate to significant antibacterial activity. For instance, derivatives were tested against various bacterial strains using microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

CompoundMIC (mg/mL)MBC (mg/mL)
Compound 10.23 - 0.700.47 - 0.94
Compound 20.17 - 0.230.23 - 0.47
This compoundTBDTBD

Neuroprotective Effects

In addition to antimicrobial activity, some studies have suggested that compounds structurally related to this compound may exhibit neuroprotective effects. For example, certain derivatives have been shown to inhibit monoamine oxidase (MAO), which is implicated in neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine, potentially improving cognitive function .

Study on Antimicrobial Efficacy

A study published in MDPI focused on the synthesis of various cyclohexene derivatives, including those similar to this compound. The researchers found that several compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics . This suggests that further exploration of this compound could yield effective antimicrobial agents.

Neuroprotective Properties Investigation

Another investigation assessed the neuroprotective potential of cyclohexene derivatives in a human neuroblastoma cell line (SH-SY5Y). The study revealed that certain compounds not only protected against oxidative stress but also enhanced cell viability in the presence of amyloid-beta peptides, which are known to contribute to neurodegeneration . Although this compound was not directly studied, its structural similarities suggest potential for similar effects.

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